

A Comprehensive Technical Guide to the Solubility of Dicyclohexylamine in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dicyclohexylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of **dicyclohexylamine** in various organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a robust and detailed experimental protocol for determining these values. This allows research and drug development professionals to generate the specific data required for their applications.

Introduction to Dicyclohexylamine and its Solubility

Dicyclohexylamine (DCHA), a secondary amine with the chemical formula $(C_6H_{11})_2NH$, is a colorless to pale yellow liquid with a characteristic amine odor. It serves as a crucial intermediate in various industrial applications, including the synthesis of corrosion inhibitors, rubber vulcanization accelerators, and pharmaceuticals. Understanding its solubility in a range of organic solvents is paramount for process design, reaction optimization, purification, and formulation development.

While qualitatively described as soluble or miscible in many common organic solvents, precise quantitative data is not readily available. Factors influencing its solubility include the polarity of the solvent, temperature, and the potential for hydrogen bonding.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative data for the solubility of **dicyclohexylamine** in a broad spectrum of organic solvents. Most sources describe its solubility in qualitative terms. For instance, it is reported to be soluble or miscible in ethanol, ether, benzene, and acetone.[1][2] It is also described as being soluble in oxygenated solvents.[2] Its solubility in water is low, cited as 0.8 g/L at 20°C.[3]

To facilitate further research and provide a framework for data collection, the following tables are presented. Researchers are encouraged to populate these tables with their experimentally determined data.

Table 1: Solubility of **Dicyclohexylamine** in Alcohols

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
Methanol			
Ethanol			
n-Propanol			
Isopropanol			
n-Butanol			

Table 2: Solubility of **Dicyclohexylamine** in Ketones

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
Acetone			
Methyl Ethyl Ketone			

Table 3: Solubility of **Dicyclohexylamine** in Ethers

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
Diethyl Ether			
Tetrahydrofuran (THF)			

Table 4: Solubility of **Dicyclohexylamine** in Esters

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
Ethyl Acetate			

Table 5: Solubility of **Dicyclohexylamine** in Hydrocarbons

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
n-Hexane			
Toluene			
Benzene			

Table 6: Solubility of **Dicyclohexylamine** in Halogenated Solvents

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
Dichloromethane			
Chloroform			

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of **dicyclohexylamine** solubility in organic solvents, primarily based on the isothermal saturation

method followed by gravimetric analysis. This method is robust and can be adapted for various solvent-solute systems.

Principle

A saturated solution of **dicyclohexylamine** in the chosen organic solvent is prepared by allowing the mixture to reach equilibrium at a constant temperature. A known volume of the saturated supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining **dicyclohexylamine** is measured to determine the solubility.

Materials and Equipment

- **Dicyclohexylamine** (high purity, >99%)
- Organic solvents (analytical grade)
- Temperature-controlled shaker or water bath
- Calibrated thermometer
- Glass vials with airtight seals
- Volumetric flasks (Class A)
- Pipettes (Class A)
- Syringe filters (chemically compatible with the solvent)
- Analytical balance (readable to at least 0.1 mg)
- Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation
- Drying oven

Experimental Procedure

- Preparation of the Saturated Solution:

- Add an excess amount of **dicyclohexylamine** to a known volume of the selected organic solvent in a sealed glass vial. The presence of a distinct second liquid phase (undissolved **dicyclohexylamine**) should be visible.
- Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
- Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time for each solvent system.
- Sample Withdrawal and Filtration:
 - Once equilibrium is established, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow for complete phase separation.
 - Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant (the solvent saturated with **dicyclohexylamine**) using a pre-warmed or pre-cooled pipette to the experimental temperature to avoid any temperature-induced precipitation.
 - Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any micro-droplets of undissolved **dicyclohexylamine**.
- Gravimetric Analysis:
 - Record the exact mass of the flask containing the filtered saturated solution.
 - Carefully evaporate the solvent from the flask. A rotary evaporator is recommended for efficient and controlled solvent removal. Alternatively, a gentle stream of an inert gas can be used.
 - Once the solvent is fully evaporated, place the flask in a drying oven at a temperature well below the boiling point of **dicyclohexylamine** (256 °C) until a constant mass is achieved. This ensures the complete removal of any residual solvent.
 - Allow the flask to cool to room temperature in a desiccator before reweighing.

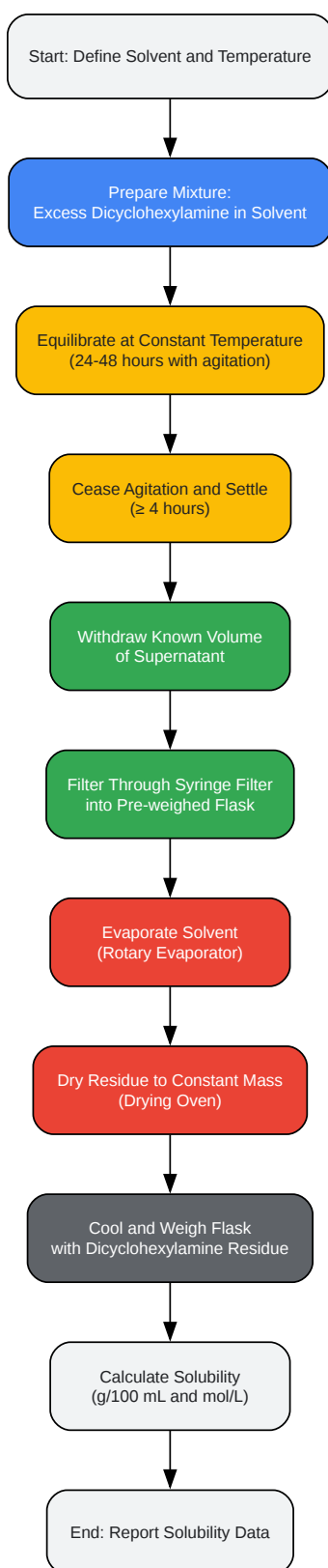
Calculation of Solubility

The solubility can be calculated using the following formulas:

- Solubility in g/100 mL:
 - $\text{Solubility} = (\text{Mass of Dicyclohexylamine} / \text{Volume of Supernatant Withdrawn}) \times 100$
- Molar Solubility (mol/L):
 - $\text{Molar Solubility} = (\text{Mass of Dicyclohexylamine} / \text{Molecular Weight of Dicyclohexylamine}) / \text{Volume of Supernatant Withdrawn in Liters}$
 - (Molecular Weight of **Dicyclohexylamine** = 181.32 g/mol)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of **dicyclohexylamine** solubility in an organic solvent.



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Caption: Experimental workflow for determining **dicyclohexylamine** solubility.

Conclusion

While quantitative data on the solubility of **dicyclohexylamine** in a wide array of organic solvents is not extensively documented, this guide provides a comprehensive and reliable experimental protocol for its determination. By following the outlined isothermal saturation and gravimetric analysis method, researchers and professionals in drug development and other chemical industries can accurately ascertain the solubility parameters essential for their work. The provided tables serve as a template for the systematic collection and reporting of this critical physicochemical property.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Dicyclohexylamine in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670486#dicyclohexylamine-solubility-in-organic-solvents>]

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